molecular formula C11H12FN3O B2873974 3-(2-aminoethyl)-6-fluoro-2-methylquinazolin-4(3H)-one CAS No. 1435803-61-4

3-(2-aminoethyl)-6-fluoro-2-methylquinazolin-4(3H)-one

Cat. No.: B2873974
CAS No.: 1435803-61-4
M. Wt: 221.235
InChI Key: SBRANKIJPKUILJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminoethyl)-6-fluoro-2-methylquinazolin-4(3H)-one is a substituted quinazolinone derivative characterized by:

  • 6-Fluoro substituent: Enhances electronegativity and metabolic stability.
  • 2-Methyl group: Modulates steric effects and lipophilicity.

Quinazolin-4(3H)-ones are pharmacologically significant scaffolds with reported anticancer, antimicrobial, and antioxidant activities . The aminoethyl group in this compound distinguishes it from analogs with phenyl, trifluoromethyl, or halogenated substituents .

Properties

IUPAC Name

3-(2-aminoethyl)-6-fluoro-2-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c1-7-14-10-3-2-8(12)6-9(10)11(16)15(7)5-4-13/h2-3,6H,4-5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRANKIJPKUILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-6-fluoro-2-methylquinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The initial step involves the cyclization of anthranilic acid derivatives with formamide or its derivatives to form the quinazolinone core.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Alkylation: The methyl group is introduced at the 2-position through alkylation reactions using methyl iodide or similar alkylating agents.

    Aminoethyl Substitution: The final step involves the substitution of the 3-position with an aminoethyl group, which can be achieved through nucleophilic substitution reactions using ethylenediamine or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-6-fluoro-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethylenediamine in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinazolinone derivatives with oxidized side chains.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with different functional groups replacing the aminoethyl group.

Scientific Research Applications

3-(2-aminoethyl)-6-fluoro-2-methylquinazolin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Pharmacology: The compound is investigated for its potential as a therapeutic agent in treating neurological disorders, given its structural similarity to known neuroactive compounds.

    Biological Research: It is used as a molecular probe to study the interactions between quinazolinone derivatives and biological macromolecules.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-6-fluoro-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

    Receptor Binding: It can bind to specific receptors in the nervous system, modulating neurotransmitter release and neuronal activity.

    Pathway Modulation: The compound can affect various cellular pathways, including those involved in apoptosis, cell cycle regulation, and DNA repair.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features
3-(2-Aminoethyl)-6-fluoro-2-methylquinazolin-4(3H)-one 6-F, 2-Me, 3-(2-aminoethyl) ~263.27* Enhanced solubility, basicity, and H-bonding capacity.
3-(2-Chlorophenyl)-6-fluoro-2-methylquinazolin-4(3H)-one 6-F, 2-Me, 3-(2-ClPh) 288.70 Chlorophenyl group increases hydrophobicity; potential for π-π interactions.
6-Amino-3-(2-methylphenyl)-2-(trifluoromethyl)quinazolin-4(3H)-one 6-NH2, 3-(o-tolyl), 2-CF3 319.29 Trifluoromethyl enhances electronegativity; o-tolyl may hinder steric access.
6-Iodo-2-(methylamino)-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one 6-I, 2-MeNH, 3-(4-CF3Ph) 445.1 (M+H)+ Iodo substituent aids in radiolabeling; CF3Ph improves metabolic resistance.

*Calculated based on molecular formula C12H14FN3O.

Key Observations:
  • Electron-Withdrawing Groups : The 6-fluoro substituent in the target compound balances electronic effects without the steric bulk of iodine or trifluoromethyl .
  • Aminoethyl vs.
Yield and Efficiency:
  • Conventional methods for analogs yield ~120% (after recrystallization) , while microwave irradiation improves purity and reduces time .
Mechanistic Insights:
  • The aminoethyl group may enhance interaction with charged residues in enzyme active sites, whereas bulkier substituents (e.g., CF3Ph) could impede binding .

Biological Activity

3-(2-aminoethyl)-6-fluoro-2-methylquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has attracted attention due to its diverse biological activities, particularly in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanism of action, and potential therapeutic applications.

The synthesis of this compound involves the reaction of 2-methylquinazolin-4(3H)-one with appropriate amine derivatives. The introduction of the aminoethyl group at position 3 and the fluorine atom at position 6 enhances its pharmacological profile, making it a candidate for further biological evaluation.

Cytotoxicity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds derived from quinazolin-4(3H)-one have shown promising results against human breast adenocarcinoma (MCF-7) and ovarian cancer (A2780) cell lines. The compound has been evaluated for its IC50 values, indicating its effectiveness in inhibiting cell proliferation:

CompoundCell LineIC50 (µM)
This compoundMCF-70.20 ± 0.02
This compoundA27800.73 - 3.79

These results suggest that this compound could serve as a potent anticancer agent, particularly due to its selective inhibition of cancer cell growth.

The mechanism of action for quinazolinone derivatives often involves the inhibition of key protein kinases that play critical roles in cell signaling pathways related to cancer progression. Studies have indicated that this compound acts as an ATP non-competitive inhibitor against cyclin-dependent kinase 2 (CDK2) and as an ATP competitive inhibitor against epidermal growth factor receptor (EGFR) kinases. This dual inhibitory action suggests a multifaceted approach to targeting cancer cells:

  • CDK2 Inhibition : Non-competitive type-II inhibition leads to cell cycle arrest.
  • EGFR Inhibition : Competitive type-I inhibition prevents downstream signaling associated with tumor growth.

Additional Biological Activities

Apart from its antitumor properties, quinazolinones have shown potential in various other biological activities:

  • Anti-inflammatory Activity : Certain derivatives have outperformed traditional NSAIDs in reducing inflammation in experimental models.
  • Antimicrobial Activity : Quinazoline derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Antiviral Activity : Some studies report efficacy against viral infections, including HIV.

Case Studies

Several case studies have highlighted the potential applications of quinazolinone derivatives in clinical settings:

  • Breast Cancer Treatment : In vitro studies demonstrated that treatment with this compound led to a marked decrease in MCF-7 cell viability, supporting its use as a therapeutic agent in breast cancer.
  • Combination Therapies : Research indicates that combining this compound with existing chemotherapeutics may enhance overall efficacy and reduce resistance observed in some cancers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.